3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 1190311-73-9) is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a chlorine atom at position 3 and a methoxy group at position 5. Pyrrolopyridine derivatives are widely explored in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors .
Properties
IUPAC Name |
3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTDAPOGPNACHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258624 | |
| Record name | 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-83-6 | |
| Record name | 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically involve the use of palladium catalysts and other reagents in large-scale reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the inhibition of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and metastasis.
Case Study :
A study reported that this compound induced apoptosis in breast cancer 4T1 cells, highlighting its potential as a therapeutic agent in oncology .
Antiviral Properties
This compound has also been investigated for its antiviral effects, particularly against HIV-1. Derivatives of pyrrolo[2,3-c]pyridine have shown inhibitory activity against key viral enzymes, suggesting their potential as antiviral agents.
Research Findings :
In vitro tests indicated low micromolar inhibitory potency against HIV-1 integrase, with reduced cytotoxicity compared to existing antiviral drugs .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It is believed to enhance neuroplasticity through modulation of epigenetic regulators, which could be beneficial in treating neurodegenerative diseases.
Study Insights :
Investigations have shown that compounds related to this structure can increase levels of progranulin (PGRN), a protein associated with neuroprotection .
Industrial Applications
Beyond its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its derivatives are being explored for applications in:
- Organic Electronics : Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
- Advanced Materials : Its unique chemical structure makes it suitable for creating novel materials with specific electronic properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives.
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
- Methoxy vs.
- Chlorine Position: Chlorine at C3 (vs. C5 or C7) may sterically hinder electrophilic substitution reactions, directing functionalization to other positions .
Biological Activity
Overview
3-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring, and its structure suggests possible interactions with various biological targets, including enzymes and receptors relevant to therapeutic applications.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 185.62 g/mol
- CAS Number : 1190316-83-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation and disrupting signaling pathways involved in cell proliferation and survival .
- Receptor Modulation : Its structural features may allow it to modulate receptor activity, which is critical for therapeutic efficacy in treating various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity :
- Antiviral and Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several studies have focused on the biological activity of similar compounds within the pyrrolo[2,3-c]pyridine class:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
